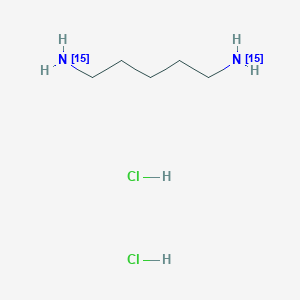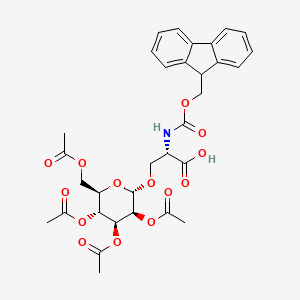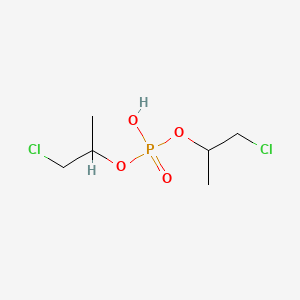
Lopinavir D-Valine Diastereomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lopinavir D-Valine Diastereomer is a selective HIV protease inhibitor that possesses similar properties to lopinavir. It is used in the treatment of HIV infections and is known for its ability to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the viral lifecycle .
准备方法
Synthetic Routes and Reaction Conditions: Lopinavir D-Valine Diastereomer can be synthesized through various methods. One common approach involves the use of reverse phase high performance liquid chromatography (RP-HPLC) for the simultaneous estimation of lopinavir and ritonavir in marketed formulations . Another method involves the preparation of lopinavir-loaded solid lipid nanoparticles using a hot melt emulsion technique, which is optimized using Plackett–Burman and Box–Behnken designs .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid lipid nanoparticles and other advanced techniques helps in enhancing the bioavailability and stability of the compound .
化学反应分析
Types of Reactions: Lopinavir D-Valine Diastereomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, phosphate buffer, and various solvents. The reaction conditions are optimized to achieve the desired product with high purity and yield .
Major Products Formed: The major products formed from the reactions involving this compound include sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity. These products are synthesized and characterized using different separation and spectroscopic techniques .
科学研究应用
Lopinavir D-Valine Diastereomer has a wide range of scientific research applications. It is primarily used in the treatment of HIV infections due to its ability to inhibit the HIV-1 protease enzyme . Additionally, it has been studied for its potential use in the treatment of COVID-19, either as monotherapy or in combination with interferon . The compound is also used in the formulation of spray-dried liposomes for topical application, which enhances its bioavailability and efficacy .
作用机制
Lopinavir D-Valine Diastereomer exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV, resulting in the formation of immature, noninfectious viral particles . The compound’s mechanism of action is similar to that of other protease inhibitors, such as ritonavir and nelfinavir .
相似化合物的比较
Lopinavir D-Valine Diastereomer is similar to other HIV protease inhibitors, such as ritonavir, nelfinavir, and saquinavir. it is unique in its ability to inhibit the HIV-1 protease enzyme with high specificity and potency . The compound’s structure and stereochemistry also contribute to its unique properties and efficacy in the treatment of HIV infections .
List of Similar Compounds:- Ritonavir
- Nelfinavir
- Saquinavir
- Indinavir
- Amprenavir
This compound stands out due to its high specificity and potency in inhibiting the HIV-1 protease enzyme, making it a valuable compound in the treatment of HIV infections.
属性
CAS 编号 |
1623021-24-8 |
|---|---|
分子式 |
C37H48N4O5 |
分子量 |
628.8 g/mol |
IUPAC 名称 |
(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1 |
InChI 键 |
KJHKTHWMRKYKJE-UQJYGFKOSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
同义词 |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)



![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
